molecular formula C8H8F3NO3S B1435305 Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester CAS No. 1435805-92-7

Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester

Cat. No.: B1435305
CAS No.: 1435805-92-7
M. Wt: 255.22 g/mol
InChI Key: MVENMYCJJVWWTK-UHFFFAOYSA-N
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Description

Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethanesulfonyl group and a cyano group attached to a cyclohexene ring, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester typically involves the reaction of methanesulfonic acid derivatives with cyclohexene derivatives under specific conditions. One common method includes the reaction of methanesulfonic acid, 1,1,1-trifluoro-, with 4-cyano-1-cyclohexen-1-ol in the presence of a dehydrating agent to form the ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester yields methanesulfonic acid and 4-cyano-1-cyclohexen-1-ol .

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyano group can participate in various chemical transformations, contributing to the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid, 1,1,1-trifluoro-, 4,4-difluoro-1-cyclohexen-1-yl ester
  • Methanesulfonic acid, 1,1,1-trifluoro-, 4,4-dimethyl-1-cyclohexen-1-yl ester
  • Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-2,5-dihydro-3-furanyl ester

Uniqueness

Methanesulfonic acid, 1,1,1-trifluoro-, 4-cyano-1-cyclohexen-1-yl ester is unique due to the presence of both a trifluoromethanesulfonyl group and a cyano group on a cyclohexene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

(4-cyanocyclohexen-1-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-6(5-12)2-4-7/h3,6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVENMYCJJVWWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1C#N)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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